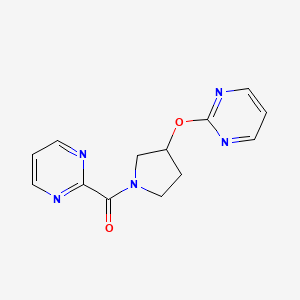![molecular formula C10H10N2O2S B2921227 3-[(4-氨基苯基)甲基]-1,3-噻唑烷-2,4-二酮 CAS No. 258856-20-1](/img/structure/B2921227.png)
3-[(4-氨基苯基)甲基]-1,3-噻唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione , also known by its IUPAC name 3-(4-aminobenzyl)-1,3-thiazolidine-2,4-dione , is a chemical compound with the molecular formula C₁₀H₁₀N₂O₂S . It falls within the class of thiazolidinediones and exhibits interesting pharmacological properties. The compound’s structure consists of a thiazolidine ring with an aminophenylmethyl substituent .
Synthesis Analysis
The synthesis of 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione involves the condensation of an appropriate amine (such as 4-aminobenzylamine) with a thiazolidine-2,4-dione derivative. The reaction typically occurs under mild conditions and yields the desired compound .
Molecular Structure Analysis
The molecular structure of this compound features a thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen atoms) fused to a phenylmethyl group. The nitrogen atom in the thiazolidine ring can act as a nucleophile, potentially participating in various chemical reactions .
Chemical Reactions Analysis
- Substitution Reactions : The phenylmethyl group can participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
科学研究应用
Probe Design for Biological Applications
Application Summary
Thiazolidine derivatives can be used as probes due to their reactivity and selectivity, aiding in the study of biological processes.
Methods of Application
The compounds are designed to interact with specific biological targets, and their binding or reactivity is monitored using spectroscopic or imaging techniques.
Results
The successful application of these probes leads to a better understanding of biological mechanisms, with data often including binding affinities, selectivity indexes, and visualization of target engagement.
This analysis provides a detailed overview of the diverse applications of 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione in scientific research, highlighting its potential in various fields of study .
Anti-Asthmatic Activity
Application Summary
Thiazolidine derivatives are investigated for their anti-asthmatic properties due to their potential to modulate inflammatory pathways involved in asthma.
Methods of Application
Anti-asthmatic efficacy is tested in animal models of asthma, where the compound’s effect on airway hyperresponsiveness, inflammation, and mucus production is assessed.
Results
Results usually indicate a decrease in airway resistance, reduction in inflammatory cell infiltration, and less mucus production, highlighting the compound’s potential in asthma treatment.
These additional applications further demonstrate the versatility of 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione in scientific research, offering promising avenues for therapeutic development .
Veterinary Medicine
Application Summary
Thiazolidine derivatives are investigated for their use in veterinary medicine, including treatments for infections or inflammatory conditions in animals.
Methods of Application
Clinical trials and animal studies are performed to evaluate the safety and efficacy of these compounds in treating various animal health issues.
Results
Results typically show positive therapeutic outcomes, with parameters such as recovery rates, symptom reduction, and overall animal health being measured.
These additional applications highlight the multifaceted nature of 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione and its potential impact across a broad spectrum of scientific disciplines .
未来方向
属性
IUPAC Name |
3-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBKQOXUQZQDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)(prop-2-yn-1-yl)amine](/img/structure/B2921144.png)
![2-((2-[(2-Furylmethyl)amino]-2-oxoethyl)thio)benzoic acid](/img/structure/B2921147.png)
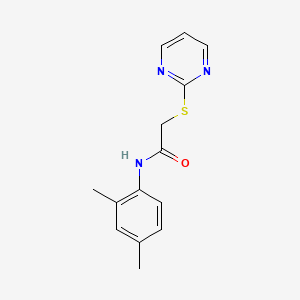
![[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2921151.png)
![7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2921154.png)
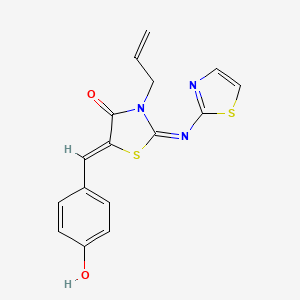
![4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2921157.png)
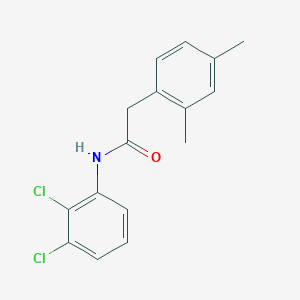
![2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2921160.png)
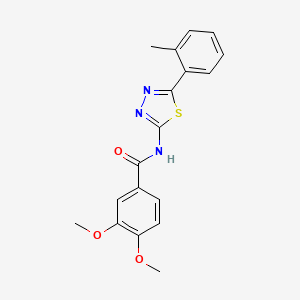
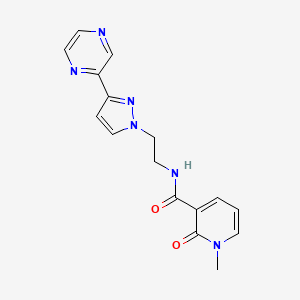
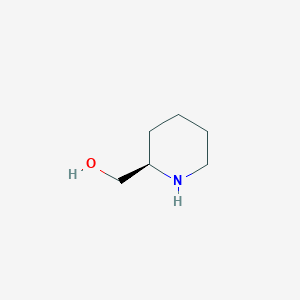
![N-(3,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921165.png)
